Durohydroquinone

Catalog No.
S604423
CAS No.
527-18-4
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Durohydroquinone

CAS Number

527-18-4

Product Name

Durohydroquinone

IUPAC Name

2,3,5,6-tetramethylbenzene-1,4-diol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H,1-4H3

InChI Key

SUNVJLYYDZCIIK-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1O)C)C)O)C

Synonyms

durohydroquinone, duroquinol, tetramethylhydroquinone

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C)O)C

The exact mass of the compound Tetramethylhydroquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Durohydroquinone (CAS 527-18-4), widely known in industry as tetramethylhydroquinone (TMHQ), is a fully methylated, highly electron-rich hydroquinone derivative. In industrial procurement and advanced materials research, it is primarily sourced as the obligate precursor for the synthesis of all-rac-alpha-tocopherol (Vitamin E) and as a highly reversible, sterically protected redox mediator. Unlike standard unsubstituted hydroquinone, TMHQ's fully substituted aromatic ring provides exceptional resistance to nucleophilic degradation and polymerization. Furthermore, its four electron-donating methyl groups significantly lower its oxidation potential, making it a potent, stable electron donor for advanced electrochemical systems, photocatalytic models, and regiocontrolled polymer synthesis [1].

Substituting TMHQ with standard hydroquinone (HQ) or partially methylated analogs (such as methylhydroquinone or tert-butylhydroquinone) fundamentally alters both chemical reactivity and thermodynamic performance, leading to process failure in specific applications. In precursor workflows, only TMHQ yields the highly valued alpha-tocopherol upon condensation with isophytol; lesser methylated analogs yield inferior beta, gamma, or delta tocopherols [1]. In electrochemical and polymer systems, the oxidized form of standard HQ is highly susceptible to irreversible Michael additions and unwanted electrophilic aromatic substitutions at its exposed ring positions. TMHQ’s four methyl groups sterically block these degradation pathways, ensuring redox reversibility and enabling precise regiocontrol in copolymer functionalization [2].

Obligate Precursor Suitability for All-rac-Alpha-Tocopherol Synthesis

TMHQ is the only viable industrial precursor for synthesizing all-rac-alpha-tocopherol. Condensation of TMHQ with isophytol or phytatriene in the presence of acid catalysts (e.g., AlCl3 or ZnCl2) yields the alpha-tocopherol core (with typical theoretical yields of 47-75% depending on the specific intermediate and conditions) [1]. Substituting TMHQ with unsubstituted hydroquinone completely fails to produce the alpha-isomer, as the required tetramethylated chroman ring cannot be formed, demonstrating strict non-interchangeability in this procurement pipeline.

Evidence DimensionAlpha-tocopherol yield upon condensation with isophytol
Target Compound Data47-75% theoretical yield of alpha-tocopherol derivatives
Comparator Or BaselineStandard Hydroquinone (0% yield of alpha-tocopherol)
Quantified DifferenceAbsolute specificity for the alpha-isomer
ConditionsAcid-catalyzed condensation under reflux in organic solvents

Procurement of TMHQ is strictly mandatory for alpha-tocopherol manufacturing, as generic hydroquinones cannot achieve the required methylation pattern of Vitamin E.

Steric Blocking of Nucleophilic Degradation in Redox Cycles

In electrochemical applications, the oxidation of standard hydroquinone produces benzoquinone, which rapidly undergoes irreversible Michael addition with nucleophiles or water due to its exposed ring protons. TMHQ features 100% substitution of the aromatic ring, completely blocking nucleophilic attack and polymerization [1]. This structural feature makes the TMHQ/duroquinone redox couple highly reversible and stable over repeated cycling, whereas HQ suffers from rapid capacity fade and irreversible side reactions.

Evidence DimensionAvailable ring sites for nucleophilic attack (Michael addition)
Target Compound Data0 available ring positions
Comparator Or BaselineHydroquinone (4 available ring positions)
Quantified Difference100% reduction in ring-based nucleophilic degradation sites
ConditionsRedox cycling in nucleophile-containing or aqueous electrolytes

For flow batteries or redox-active polymers, TMHQ ensures long-term cycle stability by preventing the irreversible degradation that plagues standard hydroquinones.

Enhanced Reductant Strength via Methylation

The four electron-donating methyl groups on TMHQ significantly lower its oxidation potential compared to unsubstituted hydroquinone, making it a much stronger one-electron reductant. In comparative electrochemical studies evaluating proton-coupled electron transfer, TMHQ consistently exhibits a lower oxidation potential than HQ, providing a stronger thermodynamic driving force for the reduction of target species, such as DPPH radicals or transient photo-oxidants in biomimetic systems [1].

Evidence DimensionRelative oxidation potential (Reductant strength)
Target Compound DataLower oxidation potential (stronger electron donor)
Comparator Or BaselineHydroquinone (Higher oxidation potential, weaker donor)
Quantified DifferenceSignificant negative shift in E_ox due to 4x methyl inductive effects
ConditionsVoltammetry and PCET modeling in organic/aqueous solvent mixtures

Buyers designing functional molecular models, photocatalytic systems, or radical scavengers must select TMHQ over HQ to achieve the necessary thermodynamic driving force for efficient electron transfer.

Regiocontrol in Copolymer Sulfonation for PEMs

In the synthesis of poly(arylene ether) backbones for proton exchange membranes (PEMs), controlling the exact location and degree of sulfonation is critical for membrane performance. TMHQ can be copolymerized with standard hydroquinone and 4,4′-dichlorodiphenyl sulfone. Because TMHQ lacks available ring protons, it is completely inert to electrophilic aromatic sulfonation, whereas the unsubstituted HQ residues are readily sulfonated[1]. This differential reactivity allows chemists to design precise sulfonation sites into the polymer backbone.

Evidence DimensionSusceptibility to electrophilic aromatic sulfonation
Target Compound Data0% sulfonation on TMHQ residues
Comparator Or BaselineHydroquinone residues (Highly susceptible to sulfonation)
Quantified DifferenceBinary regiocontrol (inert vs. reactive)
ConditionsPost-polymerization sulfonation with sulfuric acid

Material scientists require TMHQ as a comonomer to precisely tune the equivalent weight and ion-exchange capacity of PEMs without unwanted side reactions.

Industrial Synthesis of Vitamin E (all-rac-alpha-tocopherol)

TMHQ is the mandatory, non-substitutable precursor for the commercial production of alpha-tocopherol. It is condensed with isophytol under acid catalysis, where its fully methylated structure guarantees the formation of the alpha-isomer rather than less biologically active tocopherols [1].

Stable Redox Mediators for Electrochemical Systems

Due to the steric protection afforded by its four methyl groups, TMHQ resists irreversible nucleophilic attack upon oxidation. This makes it the ideal choice for flow battery electrolytes, redox-active polymers, and functional molecular models of photosynthesis where long-term cycle stability is required [2].

Precision Copolymer Synthesis for Proton Exchange Membranes

In polymer chemistry, TMHQ is utilized as a comonomer alongside standard hydroquinone to create poly(arylene ether) backbones. Its inability to undergo electrophilic aromatic sulfonation allows for exact regiocontrol over the polymer's ion-exchange capacity and equivalent weight during post-polymerization modification [3].

Photocatalytic and Biomimetic Electron Transfer Models

Because its oxidation potential is significantly lower than that of unsubstituted hydroquinone, TMHQ acts as a superior one-electron reductant. It is heavily utilized in artificial photosynthesis models and radical scavenging assays to provide a strong thermodynamic driving force for electron transfer[4].

XLogP3

1.8

Melting Point

233.0 °C

UNII

R713G18TVF

Other CAS

527-18-4

Wikipedia

Durohydroquinone

Dates

Last modified: 08-15-2023

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